6-Hydroxycevan-2-yl hexopyranoside

Description

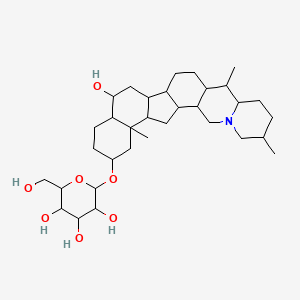

6-Hydroxycevan-2-yl hexopyranoside is a glycoside derivative featuring a hexopyranose moiety linked to a cevane aglycone substituted with a hydroxy group at the C6 position. Hexopyranosides are six-membered pyranose rings with diverse substitution patterns that influence their chemical reactivity, stereochemistry, and biological activity. For instance, hexopyranosides often participate in glycosidic linkages that modulate solubility and interaction with biological targets, as seen in compounds like lyngbyaloside B and synthetic derivatives .

Properties

CAS No. |

98985-22-9 |

|---|---|

Molecular Formula |

C33H55NO7 |

Molecular Weight |

577.8 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-[(17-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-21-yl)oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C33H55NO7/c1-16-4-9-26-17(2)19-6-7-20-21(23(19)14-34(26)13-16)10-25-22(20)11-27(36)24-8-5-18(12-33(24,25)3)40-32-31(39)30(38)29(37)28(15-35)41-32/h16-32,35-39H,4-15H2,1-3H3 |

InChI Key |

YPEOJRRZBDHCLW-UHFFFAOYSA-N |

SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CC(CC6)OC7C(C(C(C(O7)CO)O)O)O)C)O)C |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CC(CC6)OC7C(C(C(C(O7)CO)O)O)O)C)O)C |

Synonyms |

5,14-cevanine-6-hydroxyl-3-D-glucoside hupeheninoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Hexopyranosides

2.1 Structural and Stereochemical Variations

Hexopyranosides differ in the axial or equatorial orientation of substituents, which dictates their reactivity and conformational stability. Key comparisons include:

- Substituent Position and Reactivity: Methyl α-D-glucopyranoside (C1 axial substituent) resists endocyclic cleavage under standard conditions, whereas methyl α-D-allopyranoside (C1 and C3 axial substituents) undergoes cleavage to yield acyclic products in high yields . This suggests that 6-Hydroxycevan-2-yl hexopyranoside, depending on its substituent configuration (e.g., axial hydroxy groups), may exhibit similar cleavage tendencies. Altrose-based hexopyranosides (axial C2 and C3 hydroxy groups) form unique macrocyclic structures due to anti(trans) annulation, contrasting with glucose-based analogues (equatorial C2/C3) .

- Functional Group Impact: Lyngbyaloside B contains oxygenated methyl groups at C3′ and C4′, which enhance its bioactivity in marine environments . Comparatively, this compound’s C6 hydroxy group may influence hydrogen-bonding interactions or metabolic stability.

2.2 Physicochemical Properties

- Solubility and LogP: A structurally related compound, (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside, has a logP of -0.59, indicating high water solubility due to multiple hydroxy groups . If this compound lacks deoxy modifications, its solubility profile may resemble this compound.

- Molecular Weight and Stability: Derivatives like methyl 3,4-O-(1-methylethylidene)hexopyranoside (MW 234.25) utilize protective groups to enhance stability . The presence of a hydroxy group at C6 in this compound may reduce steric protection, increasing susceptibility to oxidation.

Data Table: Comparative Overview of Hexopyranoside Derivatives

Key Research Findings

- Substituent Position Dictates Reactivity: Axial substituents at C1 and C3 enhance ring-opening efficiency, while equatorial groups stabilize the pyranose ring .

- Stereochemistry Drives Macrocyle Formation : Altrose’s axial C2/C3 hydroxy groups enable unique macrocyclic architectures, unlike glucose derivatives .

- Functional Groups Modulate Bioactivity : Oxygenated methyl groups (lyngbyaloside B) and hydroxy substitutions influence solubility and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.